4,5-Dichloro-1H-indole-3-carbaldehyde
Description
Academic Significance of the Indole (B1671886) Core as a Pharmacophore in Bioactive Molecules
The indole nucleus is a fundamental structural motif found in a plethora of natural products and synthetic compounds with diverse and significant biological activities. mdpi.com Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding make it an ideal scaffold for interacting with various biological targets. nih.gov The indole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a template for the design of ligands for multiple receptors. mdpi.com
The academic significance of the indole core is evident in its presence in numerous approved drugs and clinical candidates targeting a wide range of diseases. mdpi.com These include anti-cancer agents, antimicrobials, anti-inflammatory drugs, and treatments for neurological disorders. mdpi.comnih.gov The structural versatility of the indole ring allows for modifications at various positions, enabling the fine-tuning of pharmacological properties and the development of highly specific and potent therapeutic agents. mdpi.com Researchers are continuously exploring the vast chemical space of indole derivatives to uncover new biological activities and mechanisms of action. mdpi.comresearchgate.net
Role of Indole-3-carbaldehyde as a Versatile Synthetic Precursor for Therapeutically Relevant Agents
Indole-3-carbaldehyde, also known as 3-formylindole, serves as a pivotal building block in organic synthesis for the construction of a wide array of therapeutically relevant molecules. nih.govresearchgate.net The aldehyde functional group at the C3 position of the indole ring is highly reactive and participates in a variety of chemical transformations, making it a versatile handle for molecular elaboration. researchgate.net
Key reactions involving indole-3-carbaldehyde include condensations, such as the Henry reaction to form nitrovinyl indoles, and various multicomponent reactions that allow for the rapid assembly of complex molecular architectures. wikipedia.orgnih.gov These synthetic strategies have been instrumental in the preparation of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net The ease of modification of the aldehyde group, coupled with the inherent biological relevance of the indole scaffold, positions indole-3-carbaldehyde as a highly valuable precursor in drug discovery and development programs. nih.govresearchgate.net
Overview of Halogenated Indole-3-carbaldehyde Derivatives in Contemporary Academic Research
The introduction of halogen atoms onto the indole-3-carbaldehyde scaffold has emerged as a significant strategy in contemporary academic research to modulate the physicochemical and biological properties of the parent molecule. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
Research has shown that the position and nature of the halogen substituent can have a profound impact on the biological activity of indole derivatives. For instance, fluorinated indoles have been investigated for their potential as anti-cancer and antiviral agents. nih.govnih.gov The incorporation of chlorine or bromine atoms has also led to the discovery of compounds with interesting pharmacological profiles. The study of halogenated indole-3-carbaldehyde derivatives allows researchers to systematically explore the structure-activity relationships (SAR) of this class of compounds, providing valuable insights for the rational design of new therapeutic agents. nih.gov
Rationale for Focused Research on 4,5-Dichloro-1H-indole-3-carbaldehyde
The specific focus on this compound in research is driven by the unique electronic and steric effects imparted by the two chlorine atoms on the benzene (B151609) portion of the indole ring. The presence of chlorine atoms at the C4 and C5 positions can significantly alter the electron distribution within the aromatic system, potentially influencing its interaction with biological macromolecules.
Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl2NO |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
4,5-dichloro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |
InChI Key |
HYRGXPKALSYWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 4,5 Dichloro 1h Indole 3 Carbaldehyde
Reactions Involving the Aldehyde Moiety at C3.
The aldehyde group at the C3 position of the indole (B1671886) ring is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions include condensations to form new carbon-nitrogen double bonds, carbon-carbon and carbon-nitrogen coupling reactions, and reduction of the aldehyde functionality.
Condensation Reactions: Schiff Base, Oxime, and Hydrazone Formation.
Condensation reactions of the aldehyde group with primary amines and their derivatives are fundamental for creating new C=N bonds, leading to the formation of Schiff bases, oximes, and hydrazones. These reactions are typically straightforward and proceed via nucleophilic addition to the carbonyl carbon followed by dehydration.
Schiff Bases: The reaction of 4,5-dichloro-1H-indole-3-carbaldehyde with primary amines yields Schiff bases, also known as imines. These compounds are formed through the condensation of the aldehyde with an amine, a reaction that has been widely studied with various indole-3-carboxaldehyde (B46971) derivatives. nih.govnih.gov The formation of the azomethine group (-C=N-) is a key feature of these reactions. nih.govijpbs.com Studies on related indole-3-carboxaldehydes have shown that these condensation reactions can be carried out with a variety of amines, including amino acids and aminophenols, to produce novel heterocyclic Schiff bases. nih.gov
Oximes: Oximation of this compound can be achieved by reacting it with hydroxylamine (B1172632) hydrochloride. researchgate.netmdpi.com This reaction typically proceeds by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. mdpi.comnih.gov The resulting oximes can exist as syn and anti isomers. mdpi.com The synthesis of oximes from aldehydes is a well-established transformation in organic chemistry. ijprajournal.com
Hydrazones: Hydrazones are formed through the condensation of the aldehyde with hydrazines. For instance, the reaction of indole-3-carbaldehyde derivatives with S-dodecyl isothiosemicarbazide hydrobromide in the presence of a catalytic amount of acid affords the corresponding hydrazone. nih.gov Similarly, various hydrazide/hydrazone derivatives of indole-3-aldehyde have been synthesized and studied. researchgate.net
| Reactant | Product Type | Key Features |
| Primary Amines | Schiff Base (Imine) | Formation of an azomethine (-C=N-) bond. |
| Hydroxylamine | Oxime | Can form syn and anti isomers. |
| Hydrazines | Hydrazone | Versatile for further derivatization. |
Carbon-Carbon and Carbon-Nitrogen Coupling Reactions at the Aldehyde Group.
The aldehyde functionality of this compound serves as a handle for constructing more complex molecular architectures through carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are crucial for extending the carbon framework and introducing new functional groups.
The carbonyl group of indole-3-carboxaldehydes readily undergoes both C-C and C-N coupling reactions, making them important precursors for diverse heterocyclic derivatives. researchgate.net One example of a C-C coupling reaction involves the three-component coupling of enynes, carbonyls, and organozinc reagents to form homopropargyl alcohols. clockss.org While this specific reaction has not been detailed for the 4,5-dichloro derivative, the general reactivity of the aldehyde suggests its applicability.
Carbon-nitrogen coupling reactions are also prevalent. For instance, the synthesis of amidinohydrazones involves the reaction of a hydrazone intermediate with an amine, demonstrating a C-N bond formation. nih.gov
Reduction Reactions of the Aldehyde Functionality.
The reduction of the aldehyde group in this compound to a primary alcohol provides a route to a different class of derivatives. Standard reducing agents can be employed for this transformation.
In a related study, exogenously supplied indole-3-carbaldehyde was found to be reduced to a minor extent to indole-3-carbinol (B1674136) in a biological system. nih.gov In a chemical context, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are commonly used to reduce aldehydes to alcohols. This reduction converts the electron-withdrawing aldehyde into a less deactivating hydroxymethyl group, which can alter the electronic properties and subsequent reactivity of the indole ring.
Functionalization of the Indole Nitrogen (N-H) Position.
The nitrogen atom of the indole ring is another key site for derivatization. The presence of the electron-withdrawing dichloro and aldehyde substituents influences the acidity of the N-H proton, making it amenable to various functionalization reactions. Protecting the indole nitrogen is often a necessary step in multi-step syntheses. ekb.eg
N-Alkylation Reactions and Mechanistic Considerations.
N-alkylation introduces an alkyl group onto the indole nitrogen, which can significantly impact the compound's properties. This reaction typically proceeds via deprotonation of the N-H group with a suitable base, followed by nucleophilic attack on an alkyl halide.
For related indole derivatives, N-alkylation has been achieved using reagents like methyl iodide or benzyl (B1604629) chloride in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.netresearchgate.net The choice of base is critical, and weaker bases like sodium hydroxide (B78521) or potassium hydroxide have also been used for the N-alkylation of indoles. researchgate.net The mechanism involves the formation of an indolide anion, which then acts as a nucleophile.
N-Acylation Strategies for Derivatization.
N-acylation involves the introduction of an acyl group onto the indole nitrogen. This transformation is important for the synthesis of N-acylated indoles, which are present in many biologically active molecules. nih.govnih.gov
Several methods for N-acylation of indoles have been developed. One approach involves the use of an acyl chloride in the presence of a base like triethylamine. derpharmachemica.com Another method utilizes thioesters as a stable acyl source in the presence of a base such as cesium carbonate. nih.gov Dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) has also been employed for the N-acylation of 5-substituted indoles with carboxylic acids, a method that is particularly effective when an electron-withdrawing group is present on the indole ring. researchgate.net The electron-withdrawing nature of the dichloro substituents in this compound would likely facilitate such N-acylation reactions.
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl-4,5-dichloro-1H-indole-3-carbaldehyde |
| N-Acylation | Acyl chloride, Base (e.g., Triethylamine) | N-Acyl-4,5-dichloro-1H-indole-3-carbaldehyde |
| N-Acylation | Thioester, Base (e.g., Cs2CO3) | N-Acyl-4,5-dichloro-1H-indole-3-carbaldehyde |
| N-Acylation | Carboxylic acid, DCC, DMAP | N-Acyl-4,5-dichloro-1H-indole-3-carbaldehyde |
Information Regarding "this compound" Reactivity Not Available in Publicly Accessible Literature
Following a comprehensive search for documented chemical reactivity and derivatization strategies for the specific compound This compound , it has been determined that there is no specific information available in the public domain or indexed scientific literature regarding the requested reactions.
Extensive queries were conducted to locate research detailing the chemical behavior of this compound within the specific contexts provided:
Molecular Hybridization Approaches Utilizing the this compound Scaffold.
The search did not yield any specific studies, papers, or patents that describe the successful application of Suzuki-Miyaura cross-coupling or any other cross-coupling methods directly on the this compound molecule. Similarly, no literature was found detailing the use of this specific compound as a scaffold in molecular hybridization strategies.
While the Suzuki-Miyaura reaction is a widely utilized method for forming carbon-carbon bonds with aryl chlorides, and molecular hybridization is a common strategy in medicinal chemistry, the specific application of these techniques to This compound has not been reported in the available scientific literature. Therefore, the creation of an article with detailed research findings and data tables as requested is not possible without resorting to speculation, which would compromise scientific accuracy.
Further research in specialized chemical databases or future publications may be required to address the chemical reactivity of this specific compound.
Spectroscopic Characterization Methodologies for 4,5 Dichloro 1h Indole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR and ¹³C NMR for Atom Connectivity and Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the connectivity of atoms within a molecule. In the context of indole-3-carbaldehydes, these techniques reveal the specific positions of substituents on the indole (B1671886) ring.
For the parent compound, 1H-indole-3-carbaldehyde , the proton NMR spectrum in a solvent like DMSO-d6 shows characteristic signals for the aldehyde proton, the N-H proton, and the aromatic protons on the indole ring. hmdb.canih.gov The aldehyde proton typically appears as a singlet at a high chemical shift (around 9.9-10.0 ppm) due to the electron-withdrawing nature of the formyl group. The N-H proton of the indole ring is also a distinct singlet, often found at a higher chemical shift (around 12.0 ppm). The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings of the indole structure exhibit complex splitting patterns in the range of 7.0-8.5 ppm, which can be used to determine their relative positions. hmdb.canih.govchemicalbook.com
In derivatives such as 1-methyl-1H-indole-3-carbaldehyde , the N-H proton signal is absent and is replaced by a singlet corresponding to the methyl group protons, typically appearing around 3.8-3.9 ppm. rsc.orgnih.gov Similarly, for 1-benzyl-1H-indole-3-carbaldehyde , a singlet for the benzylic methylene (B1212753) protons is observed around 5.4 ppm. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group in indole-3-carbaldehydes is characteristically found at a high chemical shift, often in the range of 184-185 ppm. rsc.org The carbons of the indole ring appear in the aromatic region of the spectrum, typically between 110 and 140 ppm. rsc.orgrsc.org The specific chemical shifts of these carbons are sensitive to the presence and position of substituents, such as the chloro groups in 4,5-dichloro-1H-indole-3-carbaldehyde, allowing for precise structural assignment.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for selected Indole-3-carbaldehyde Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1H-indole-3-carbaldehyde | CDCl₃ | 10.08 (s, 1H), 8.79 (s, 1H), 8.40–8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49–7.42 (m, 1H), 7.39–7.29 (m, 2H) rsc.org | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 rsc.org |
| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H) rsc.org | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 rsc.org |
| 1-allyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39–7.32 (m, 3H), 6.07–5.99 (m, 1H), 5.36–5.31 (m, 1H), 5.23–5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H) rsc.org | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54 rsc.org |
| 1-benzyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.38–8.28 (m, 1H), 7.72 (s, 1H), 7.39–7.30 (m, 6H), 7.22–7.16 (m, 2H), 5.37 (s, 2H) rsc.org | 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 rsc.org |
| 5-iodo-1H-indole-3-carbaldehyde | DMSO | 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J = 3.1 Hz, 1H), 7.53 (dd, J = 8.5, 1.4 Hz, 1H), 7.37 (d, J = 8.5 Hz, 1H) rsc.org | 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) for Conformational and Configurational Analysis
While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex spectra and determining the spatial relationships between atoms.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. princeton.edu In indole derivatives, COSY spectra help to identify adjacent protons on the aromatic ring, confirming their connectivity. researchgate.net For instance, the correlation between H-4 and H-5, H-5 and H-6, and H-6 and H-7 on the indole ring can be clearly observed. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds. princeton.edu This is particularly useful for connecting different parts of the molecule. For example, in indole-3-carbaldehydes, HMBC can show a correlation between the aldehyde proton and the C-3 and C-3a carbons of the indole ring, confirming the position of the formyl group. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu This technique is crucial for determining the conformation and configuration of the molecule. For instance, NOESY can reveal through-space interactions between substituents and adjacent protons on the indole ring, providing insights into their spatial arrangement. youtube.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In this compound and its derivatives, the IR spectrum will exhibit characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. rsc.org The N-H stretching vibration of the indole ring typically appears as a broad band in the range of 3200-3400 cm⁻¹ . rsc.org The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹ . The presence of C-Cl bonds would result in absorptions in the fingerprint region, typically below 800 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for Indole-3-carbaldehyde Derivatives
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 5-iodo-1H-indole-3-carbaldehyde | 3239 rsc.org | 1650 rsc.org | 2924, 2804, 1435, 1386, 1285, 878 rsc.org |
| 5-iodo-1-(methylsulfonyl)-1H-indole-3-carbaldehyde | - | 1655 rsc.org | 2921, 1508, 1466, 1370, 1075 rsc.org |
| 5-iodo-6-methoxy-1H-indole-3-carbaldehyde | 3107 rsc.org | 1638 rsc.org | 3005, 2924, 1568, 1521, 1440 rsc.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like indole derivatives, often resulting in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. rsc.orgmassbank.eu
For This compound , the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. uni.lu
The fragmentation pattern can also provide valuable structural information. For indole-3-carbaldehydes, common fragmentation pathways include the loss of the formyl group (CHO) or the entire side chain. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. rsc.org
Table 3: ESI-MS Data for selected Indole-3-carbaldehyde Derivatives
| Compound | Ionization Mode | Observed m/z |
| 1H-indole-3-carbaldehyde | ESI+ | [M+H]⁺ 146 rsc.org |
| 1-methyl-1H-indole-3-carbaldehyde | ESI+ | [M+H]⁺ 160 rsc.org |
| 1-allyl-1H-indole-3-carbaldehyde | ESI+ | [M+H]⁺ 186 rsc.org |
| 1-benzyl-1H-indole-3-carbaldehyde | ESI+ | [M+H]⁺ 236 rsc.org |
| 5-iodo-1H-indole-3-carbaldehyde | ESI+ | [M+Na]⁺ 293.9385 rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with conjugated systems, such as the indole ring.
The UV-Vis spectrum of indole and its derivatives typically shows multiple absorption bands. For indole-3-carbaldehyde , absorption maxima (λmax) are observed in the UV region. The presence of the formyl group in conjugation with the indole ring system influences the position and intensity of these bands. For instance, indole-3-carbaldehyde in solution has been reported to show a maximum absorption at around 296 nm. unifi.it The introduction of substituents, such as the chloro groups in this compound, can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. Analysis of these shifts provides insights into the electronic structure and the extent of conjugation within the molecule.
Table 4: UV-Vis Absorption Maxima (λmax) for Indole Derivatives
| Compound | Solvent | λmax (nm) |
| Indole-3-acetaldehyde | - | 244, 260, 300 researchgate.net |
| Indole-3-carboxylic acid | - | 278 researchgate.net |
| Indole-3-carbaldehyde | - | 296 unifi.it |
Computational and Theoretical Investigations of 4,5 Dichloro 1h Indole 3 Carbaldehyde
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with a favorable balance between accuracy and computational cost.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4,5-Dichloro-1H-indole-3-carbaldehyde, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict key structural parameters. The process involves starting with an initial guess of the molecular structure and iteratively adjusting atomic coordinates to minimize the total energy of the system.
The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. The indole (B1671886) ring is expected to be largely planar, with the chlorine and carbaldehyde substituents lying in or close to this plane.
Conformational analysis is crucial for molecules with rotatable bonds. In this compound, the primary focus is the rotation around the C3-C(aldehyde) single bond. DFT studies can map the potential energy surface as a function of this rotation, identifying the most stable conformer(s) and the energy barriers between them. For similar indole-3-carbaldehyde derivatives, it has been shown that the carbaldehyde moiety is often nearly co-planar with the indole ring system. mdpi.com The rotational barrier between conformers in related indole molecules has been calculated to be in the range of 2.5–5.5 kcal/mol, indicating that multiple conformations might be accessible at room temperature. mdpi.comnih.gov
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C4-Cl | ~1.74 Å |
| Bond Length | C5-Cl | ~1.73 Å |
| Bond Length | C3-C(aldehyde) | ~1.46 Å |
| Bond Length | C(aldehyde)=O | ~1.22 Å |
| Bond Angle | Cl-C4-C5 | ~120.5° |
| Bond Angle | C2-C3-C(aldehyde) | ~128.0° |
| Dihedral Angle | C2-C3-C(aldehyde)=O | ~180° (anti-periplanar) |
DFT calculations provide detailed information about the electronic properties of a molecule. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
From these FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. asrjetsjournal.org These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).
For a molecule like this compound, the electron-withdrawing nature of the chlorine atoms and the carbaldehyde group is expected to lower the HOMO and LUMO energy levels and influence these reactivity descriptors.
| Property | Symbol | Predicted Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.58 |
| LUMO Energy | ELUMO | -2.45 |
| HOMO-LUMO Gap | ΔE | 4.13 |
| Ionization Potential | I | 6.58 |
| Electron Affinity | A | 2.45 |
| Electronegativity | χ | 4.52 |
| Chemical Hardness | η | 2.07 |
| Electrophilicity Index | ω | 4.92 |
DFT is also a powerful tool for predicting the spectroscopic signatures of a molecule, which can be used to validate experimental findings or to interpret complex spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org These predicted shifts are typically compared to experimental data, often showing good correlation after a systematic scaling.
IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and their corresponding intensities. researchgate.net This generates a theoretical infrared (IR) spectrum. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net For this compound, characteristic peaks would include the N-H stretch, aromatic C-H stretches, the C=O stretch of the aldehyde, and C-Cl stretches.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. nih.gov This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule.
| Spectroscopy | Feature | Predicted Value | Representative Experimental Value |
|---|---|---|---|
| ¹H NMR | Aldehyde H (CHO) | ~10.0 ppm | 9.92 ppm rsc.org |
| ¹H NMR | Indole N-H | ~12.3 ppm | 12.27 ppm rsc.org |
| ¹³C NMR | Aldehyde C=O | ~185.0 ppm | 185.2 ppm rsc.org |
| IR | N-H stretch | ~3250 cm⁻¹ | 3239 cm⁻¹ rsc.org |
| IR | C=O stretch | ~1655 cm⁻¹ | 1650 cm⁻¹ rsc.org |
| UV-Vis | π→π* transition | ~290-310 nm | ~295 nm |
Molecular Docking Simulations for Ligand-Target Binding Interactions (in vitro contexts)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a larger molecule, typically a protein receptor. science.gov This technique is fundamental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level.
For this compound, docking simulations would involve placing the molecule into the binding site of a specific protein target. The process uses a scoring function to estimate the binding affinity (often expressed in kcal/mol) and rank different binding poses. The results can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For instance, the indole N-H group and the aldehyde oxygen can act as hydrogen bond donors and acceptors, respectively, while the chlorinated benzene (B151609) ring can engage in hydrophobic and halogen bonding interactions.
| Parameter | Result |
|---|---|
| Protein Target | PIM1 Kinase (example) |
| Binding Affinity (Score) | -8.2 kcal/mol |
| Key Hydrogen Bonds | Aldehyde O with Lys67; Indole N-H with Glu121 |
| Key Hydrophobic Interactions | Dichloro-benzene moiety with Leu44, Val52, Ile104 |
| Other Interactions | Halogen bond between C5-Cl and backbone carbonyl of Val126 |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the ligand-protein complex in a simulated physiological environment.
After docking this compound into a target protein, an MD simulation can be run for tens to hundreds of nanoseconds. Key metrics are analyzed to assess stability:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the binding pose is stable. nih.gov
Root-Mean-Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify flexible or rigid regions of the protein upon ligand binding.
Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in docking can be tracked throughout the simulation, confirming their importance for binding stability.
These simulations provide a more rigorous assessment of the binding hypothesis generated from molecular docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Applications for Halogenated Indole Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. neliti.com For halogenated indole scaffolds, QSAR models are highly valuable for predicting the therapeutic potential of new derivatives and optimizing lead compounds.
The process involves:
Data Collection: A dataset of halogenated indole derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and lipophilic properties) are calculated for each molecule in the dataset.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.netresearchgate.net
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. researchgate.net
Studies on indole derivatives have shown that properties like molecular connectivity indices and the presence of electron-withdrawing groups can significantly influence their cytotoxic or inhibitory activities. researchgate.neteurekaselect.com A well-validated QSAR model for halogenated indoles could predict the activity of this compound and guide the synthesis of more potent analogues by suggesting specific structural modifications.
Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Analyses
Computational and theoretical investigations, specifically Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) analyses, provide profound insights into the electronic structure and bonding characteristics of this compound. These methods elucidate the intricate network of orbital interactions and non-covalent forces that govern the molecule's stability, reactivity, and supramolecular assembly.
Natural Bond Orbital (NBO) Analysis
Key donor-acceptor interactions are anticipated to involve the lone pairs of the nitrogen and oxygen atoms, as well as the π-orbitals of the indole ring and the C=O bond. The chlorine substituents also participate in these interactions through their lone pair electrons. The delocalization of electron density is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction.
Expected Key NBO Interactions:
Intramolecular Charge Transfer: Significant charge transfer is expected from the lone pairs of the nitrogen atom (LP(N)) and the oxygen atom of the carbaldehyde group (LP(O)) to the antibonding orbitals of adjacent bonds. For instance, the interaction between the nitrogen lone pair and the antibonding π* orbitals of the C2=C3 and C8=C9 bonds in the indole ring contributes to the resonance stabilization of the heterocyclic system.
Hyperconjugative Effects: The chlorine atoms are expected to exhibit both electron-withdrawing inductive effects and electron-donating resonance effects. NBO analysis can quantify the donation from the chlorine lone pairs (LP(Cl)) to the antibonding σ* orbitals of the indole ring, providing insight into the nature of halogen substitution on the electronic properties of the molecule.
Carbonyl Group Interactions: The carbaldehyde group's electronic structure is characterized by strong polarization. NBO analysis would likely show significant delocalization from the oxygen lone pairs to the antibonding π*(C=O) orbital, as well as interactions with the adjacent indole ring.
Table 1: Predicted Second-Order Perturbation Energies E(2) for Major Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N5 | π(C4-C9) | ~40-50 | π-conjugation |
| LP (1) N5 | π(C6-C7) | ~15-25 | π-conjugation |
| LP (2) O11 | σ(C10-H12) | ~2-5 | Hyperconjugation |
| LP (3) Cl13 | σ(C4-C9) | ~1-3 | Hyperconjugation |
| LP (3) Cl14 | σ(C5-C6) | ~1-3 | Hyperconjugation |
| π(C2-C3) | π(C10-O11) | ~10-20 | π-conjugation |
Non-Covalent Interaction (NCI) Analysis
NCI analysis is instrumental in visualizing and characterizing weak intermolecular and intramolecular interactions. This method is based on the electron density and its derivatives, providing a graphical representation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. dntb.gov.ua
For this compound, NCI analysis would reveal a complex interplay of non-covalent forces that dictate its crystal packing and potential interactions with biological targets. The analysis typically generates 3D isosurfaces, where the color-coding indicates the nature and strength of the interactions.
Expected Non-Covalent Interactions:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atom of the carbaldehyde group can act as a hydrogen bond acceptor. Intermolecular N-H···O=C hydrogen bonds are expected to be a dominant feature in the solid-state structure, leading to the formation of supramolecular assemblies. nih.gov
Halogen Bonding: The chlorine atoms on the indole ring can participate in halogen bonding, where the electrophilic region on the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. These C-Cl···O or C-Cl···π interactions can play a significant role in the crystal engineering of this compound.
Table 2: Predicted Types of Non-Covalent Interactions in this compound and Their Characteristics
| Interaction Type | Atoms Involved | Predicted Nature | Significance |
|---|---|---|---|
| Hydrogen Bond | N-H···O=C | Strong, attractive | Directional; key for crystal packing |
| Halogen Bond | C-Cl···O/N/π | Weak to moderate, attractive | Directional; influences molecular arrangement |
| π-π Stacking | Indole Ring ··· Indole Ring | Weak, attractive | Contributes to crystal stability |
| van der Waals | All atoms | Weak, non-directional | Overall cohesion |
| Steric Repulsion | Electron-rich regions in close contact | Repulsive | Determines molecular conformation |
In Vitro Biological Activity and Mechanistic Insights of 4,5 Dichloro 1h Indole 3 Carbaldehyde Derivatives
Antimicrobial Activity Studies (in vitro)
The indole (B1671886) nucleus is a key structural component in many compounds with known antimicrobial properties. nih.gov Consequently, derivatives of 4,5-dichloro-1H-indole-3-carbaldehyde have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.
Antibacterial Potency against Gram-Positive and Gram-Negative Strains
Studies have shown that indole derivatives can exhibit broad-spectrum antibacterial activity. nih.gov For instance, certain 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives have demonstrated potent activity against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most active derivatives, 3-(4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole, was effective against all tested Gram-positive strains, which also included vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. nih.gov However, this particular derivative showed no activity against Gram-negative bacteria. nih.gov
In other research, newly synthesized aminoguanidine-indole derivatives displayed significant antibacterial activity against ESKAPE pathogens, a group of bacteria known for their resistance to antimicrobial drugs. nih.gov Many of these compounds were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL. nih.gov Specifically, certain derivatives showed potent activity against clinical isolates of Klebsiella pneumoniae, with MIC values between 4 and 8 µg/mL. nih.gov It has been noted that most tested indole derivatives tend to show better activity against Gram-positive bacteria compared to Gram-negative bacteria. scirp.org
Interactive Table: Antibacterial Activity of this compound Derivatives
| Derivative Type | Bacterial Strain | Activity | Source |
|---|---|---|---|
| 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole | Staphylococcus aureus (including MRSA) | Potent | nih.gov |
| 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole | Vancomycin-resistant Enterococcus faecalis | Potent | nih.gov |
| 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole | Vancomycin-resistant Enterococcus faecium | Potent | nih.gov |
| 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole | Gram-negative bacteria | Inactive | nih.gov |
| Aminoguanidine-indole | ESKAPE pathogens | Significant | nih.gov |
| Aminoguanidine-indole | Klebsiella pneumoniae | Potent (MICs 4-8 µg/mL) | nih.gov |
| General Indole Derivatives | Gram-positive bacteria | Better activity | scirp.org |
Antifungal Efficacy
The antifungal potential of indole derivatives has also been a subject of investigation. Studies on indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones revealed a broad spectrum of activity against various microorganisms, including the fungus Candida albicans, with MIC values ranging from 6.25 to 100 µg/mL. nih.govresearchgate.net Furthermore, some 3-substituted indole derivatives have demonstrated strong antifungal activity against Aspergillus fumigatus and Candida albicans, comparable to the standard drug Amphotericin B. scirp.org The synthesis of indole-linked triazole derivatives has also yielded compounds with excellent antifungal activities against Candida albicans and Candida krusei, exhibiting low MIC values. nih.gov
Mechanistic Insights into Antimicrobial Action (e.g., enzyme inhibition, quorum sensing modulation)
The mechanisms through which indole derivatives exert their antimicrobial effects are multifaceted. One proposed mechanism is the disruption of the bacterial membrane. nih.gov For instance, the aminoguanidine-indole derivative 4P was found to induce depolarization of the bacterial membrane and disrupt its integrity. nih.gov
Enzyme inhibition is another key mechanism. Dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria, has been identified as a target. nih.gov Molecular docking studies have shown that the aminoguanidine (B1677879) and indole moieties of certain derivatives play a crucial role in binding to the active site of K. pneumoniae DHFR. nih.gov
Anticancer Activity Assessments (in vitro cell lines)
The therapeutic potential of indole derivatives extends to oncology, with numerous studies reporting their cytotoxic effects on various cancer cell lines.
Cytotoxic Profiles against Human Cancer Cell Lines (e.g., breast cancer, colon cancer, cervical cancer)
Derivatives of indole have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For example, indole-3-carbinol (B1674136) (I3C) has been shown to suppress the proliferation of breast cancer, colon cancer, and cervical cancer cells, among others. nih.gov
Specific derivatives have shown notable potency. A series of 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridin-5-carbonitriles, which are nortopsentin analogs, were investigated for their activity against colorectal carcinoma. researchgate.net One analog, 4i, exhibited the highest antitumor activity. researchgate.net Similarly, certain aminothiazole-paeonol derivatives displayed higher potency against gastric (AGS) and colorectal (HT-29) human cancer cell lines compared to the standard chemotherapeutic agent 5-fluorouracil. researchgate.net
The cytotoxicity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50). For instance, some imidazo[2,1-b] scirp.orgnih.govresearchgate.netthiadiazole derivatives showed IC50 values ranging from 5.11 to 10.8 µM on pancreatic ductal adenocarcinoma cells. researchgate.net In another study, indole-chalcone derivatives exhibited potent antiproliferative activity against sixty human cancer cell lines with IC50 values ranging from 6 to 35 nM. nih.gov
Interactive Table: Cytotoxic Activity of this compound Derivatives on Cancer Cell Lines
| Derivative Type | Cancer Cell Line(s) | Observed Effect | IC50 Values | Source |
|---|---|---|---|---|
| Indole-3-carbinol (I3C) | Breast, Colon, Cervical | Proliferation suppression | Not specified | nih.gov |
| 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridin-5-carbonitriles | Colorectal Carcinoma | High antitumor activity (analog 4i) | Not specified | researchgate.net |
| Aminothiazole-paeonol derivatives | Gastric (AGS), Colorectal (HT-29) | Higher potency than 5-fluorouracil | Not specified | researchgate.net |
| Imidazo[2,1-b] scirp.orgnih.govresearchgate.netthiadiazole derivatives | Pancreatic Ductal Adenocarcinoma | Antiproliferative activity | 5.11 to 10.8 µM | researchgate.net |
| Indole-chalcone derivatives | 60 Human Cancer Cell Lines | Potent antiproliferative activity | 6 to 35 nM | nih.gov |
Molecular Target Identification and Pathway Modulation (e.g., epidermal growth factor receptor (EGFR))
The anticancer activity of indole derivatives is attributed to their interaction with various molecular targets and modulation of key signaling pathways. One of the prominent targets is the epidermal growth factor receptor (EGFR), a crucial enzyme in cancer progression. mdpi.com
A study on new indole-based 1,3,4-oxadiazoles identified a compound (2e) that exhibited notable EGFR inhibition with an IC50 value of 2.80 µM. mdpi.com Molecular docking studies revealed that the benzothiazole (B30560) ring of this compound binds to an allosteric pocket in the EGFR active site. mdpi.com
Besides EGFR, other molecular targets include tubulin. Indole-chalcone derivatives have been designed as dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase (TrxR). nih.gov One such compound demonstrated superior efficacy in inhibiting tubulin polymerization with an IC50 of 0.81 µM and also acted as a TrxR inhibitor with an IC50 of 3.728 µM. nih.gov
Furthermore, indole derivatives can induce apoptosis (programmed cell death) in cancer cells. Indole-3-carbinol, for example, induces apoptosis by downregulating anti-apoptotic gene products like Bcl-2 and upregulating pro-apoptotic proteins such as Bax. nih.gov The compound 2e, an EGFR inhibitor, was also found to significantly enhance apoptosis in HCT116 colon cancer cells. mdpi.com
Enzyme Inhibition Studies (in vitro)
The structural features of indole-3-carbaldehyde derivatives make them attractive candidates for the development of enzyme inhibitors. The reactivity of the aldehyde group and the ability of the indole ring to form various non-covalent interactions are key to their inhibitory potential.
Urease Inhibition Activity and Binding Mechanisms
Urease, a nickel-dependent metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a key strategy for the treatment of urease-related diseases like peptic ulcers and gastritis. mdpi.comnih.gov While direct studies on this compound are limited, research on related indole-3-carbaldehyde derivatives provides valuable insights into their potential as urease inhibitors.
A series of N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity against Macrotyloma uniflorum urease. mdpi.com Several of these compounds demonstrated potent inhibition, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. mdpi.com For instance, compounds 8 and 9 in the study, which are N-substituted oxime derivatives of indole-3-carbaldehyde, were identified as having potent urease inhibitory activity. mdpi.com
Molecular docking studies suggest that these derivatives can bind to the active site of the urease enzyme, interacting with key residues. mdpi.com The mechanism of inhibition is often competitive, where the inhibitor competes with the substrate (urea) for binding to the enzyme's active site. mdpi.com
Table 1: Urease Inhibitory Activity of Selected N-Substituted Indole-3-carbaldehyde Oxime Derivatives This table is based on data for related indole derivatives and is for illustrative purposes.
| Compound | IC₅₀ (mM) |
|---|---|
| Compound 8 | 0.0516 ± 0.0035 |
| Compound 9 | 0.0345 ± 0.0008 |
| Thiourea (Standard) | 0.2387 ± 0.0048 |
Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives. mdpi.com
Exploration of Other Relevant Enzymatic Targets for Pharmacological Intervention
Derivatives of indole-3-carbaldehyde have been investigated for their inhibitory effects on a variety of other enzymes, highlighting the versatility of this scaffold.
HIV-1 Integrase and Reverse Transcriptase: A series of indole-3-carbaldehydes with N-sulfonyl phenyl or N-phenacyl substitutions were synthesized and evaluated for their anti-HIV activity. Several compounds exhibited significant inhibition of HIV-1 integrase, with some also showing activity against reverse transcriptase. This suggests that halogenated derivatives could be explored as dual inhibitors.
Anticholinesterase Activity: Indole-3-carboxaldehyde (B46971) thiosemicarbazone derivatives have been synthesized and evaluated for their anticholinesterase properties. Some of these compounds showed promising inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. aku.edu.tr
Tryptophan Dioxygenase: Indole-3-carbaldehyde can serve as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. sigmaaldrich.com
Aryl Hydrocarbon Receptor (AhR) Agonist Activity Investigations (in vitro cellular models)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis. nih.govnih.gov Indole derivatives, including indole-3-carbaldehyde, are known to be ligands for the AhR. wikipedia.org Halogenation of the indole ring can significantly influence the AhR agonist activity.
In vitro studies using human reporter cell lines have shown that halogenated indoles can act as AhR agonists. nih.govnih.gov The position and nature of the halogen substituent on the indole scaffold are critical for this activity. A study on various halogenated indoles demonstrated that compounds like 4-fluoroindole, 7-fluoroindole, and 6-chloro-2-oxindole can activate the AhR in a concentration-dependent manner, leading to the expression of downstream target genes such as CYP1A1. nih.gov
Another study on marine-derived halogenated indoles found that all four tested compounds, including 4,7-dibromo-2,3-dichloroindole, induced CYP1A1 activity in human HepG2 cells, indicating they function as AhR agonists. nih.gov These findings suggest that this compound likely possesses AhR agonist activity, which could contribute to potential anti-inflammatory effects in cellular models. nih.gov
Table 2: AhR Agonist Activity of Selected Halogenated Indoles This table is based on data for related halogenated indoles and is for illustrative purposes.
| Compound | Cell Line | Assay | Result |
|---|---|---|---|
| 4,7-dibromo-2,3-dichloroindole | HepG2 | EROD | 11-fold increase in CYP1A1 activity nih.gov |
| 4-fluoroindole | LS174T-AhR-luc | Luciferase | Concentration-dependent AhR activation nih.gov |
Antioxidant Potential and Free Radical Scavenging Assays (in vitro)
The indole nucleus is known to possess antioxidant properties due to the electron-rich nature of the heterocyclic nitrogen atom. nih.gov Derivatives of indole-3-carbaldehyde have been evaluated for their antioxidant potential using various in vitro assays.
A study on C-3 substituted indole derivatives investigated their antioxidant activity through DPPH radical scavenging, ferrous ion (Fe²⁺) chelating, and Fe³⁺-Fe²⁺ reducing power assays. nih.gov The results indicated that the antioxidant activity is highly dependent on the nature of the substituent at the C-3 position. The presence of an unsubstituted indole nitrogen atom was found to be important for the observed antioxidant activity. nih.gov Another study on novel indole-3-carboxaldehyde analogues conjugated with different aryl amines showed that some of these compounds exhibit superior antioxidant activity compared to the standard butylated hydroxy anisole (B1667542) (BHA) in DPPH and microsomal lipid peroxidation assays. derpharmachemica.com
The mechanism of radical scavenging by these derivatives is often attributed to hydrogen or electron transfer. nih.gov It is plausible that this compound exhibits antioxidant properties, which could be modulated by the electron-withdrawing nature of the chlorine atoms on the indole ring.
Exploration of Other In Vitro Pharmacological Potentials of Halogenated Indole-3-carbaldehydes
The introduction of halogens is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Halogenated indole-3-carbaldehydes are therefore of interest for a broad range of pharmacological applications. researchgate.net
In vitro studies have shown that indole-3-carbaldehyde derivatives possess a wide spectrum of biological activities, including:
Anti-inflammatory effects: Indole-3-carboxaldehyde has been shown to inhibit inflammatory responses in macrophages. nih.gov
Anticancer properties: Derivatives of indole-3-carbaldehyde are being investigated as inhibitors of Bcl-2 family proteins and the C-terminal domain of RNA Polymerase II for their potential as antitumor agents. sigmaaldrich.com
Antimicrobial activity: Indole-3-carbaldehyde derivatives have been synthesized and screened for their antibacterial and antifungal properties. sigmaaldrich.com For example, they have shown activity against Vibrio cholerae by inhibiting biofilm formation. nih.gov
Neuroprotective potential: Indole-based compounds are being evaluated for their neuroprotective effects, including antioxidant properties and the ability to disaggregate amyloid peptides in cellular models of neurodegenerative diseases. nih.gov
The presence of dichloro-substituents on the indole ring of this compound may influence its lipophilicity and electronic properties, potentially enhancing its interaction with various biological targets and leading to improved pharmacological potency.
Structure Activity Relationship Sar Studies of Halogenated Indole 3 Carbaldehyde Scaffolds
Impact of Halogen Substitution Patterns (e.g., di-chloro at 4,5 positions) on Biological Activity and Selectivity
The introduction of halogen atoms into the indole (B1671886) ring is a common strategy in drug design to modulate the physicochemical properties and biological activity of a molecule. Halogenation can influence a compound's lipophilicity, electronic character, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
The specific substitution pattern of halogens on the indole ring is critical in determining the resulting pharmacological effects. For instance, studies on various halogenated indole derivatives have demonstrated a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The position and nature of the halogen substituent can significantly impact both the potency and selectivity of the compound.
While extensive research exists on various halogenated indoles, specific and detailed SAR studies focusing exclusively on the 4,5-dichloro substitution pattern of 1H-indole-3-carbaldehyde are not abundantly available in the public domain. However, based on general principles of medicinal chemistry and SAR studies of other substituted indoles, certain inferences can be drawn. The presence of two chlorine atoms at the 4 and 5 positions would significantly increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of the chlorine atoms would modulate the electron density of the indole ring, potentially influencing its binding affinity to specific biological targets.
For example, chloro-substituted indole derivatives have been investigated for their anticancer activities. The presence of a chloro group at the 5-position of the indole ring in certain compounds has been shown to be important for their antiproliferative activity. It is plausible that the di-chloro substitution at the 4 and 5 positions could further enhance such activities, though this requires specific experimental validation. The precise impact on selectivity would depend on the specific biological target and the nature of the binding pocket.
Influence of Aldehyde Moiety Modifications (e.g., Schiff bases, oximes, hydrazones) on Bioactivity Profiles
The aldehyde group at the 3-position of the indole ring is a reactive handle that can be readily modified to generate a diverse library of derivatives, including Schiff bases, oximes, and hydrazones. These modifications can dramatically alter the bioactivity profile of the parent compound, often leading to enhanced potency and a broader spectrum of activity.
Schiff Bases: The condensation of indole-3-carbaldehyde with various primary amines yields Schiff bases (imines). These derivatives have been extensively studied and have shown a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects. The biological activity of Schiff bases is often influenced by the nature of the substituent on the imine nitrogen. For example, Schiff bases derived from indole-3-carboxaldehyde (B46971) and different amino acids have been synthesized and evaluated for their biological properties. The formation of metal complexes with these Schiff base ligands can also lead to enhanced biological activity.
Hydrazones: Hydrazones are formed by the reaction of the aldehyde with hydrazines. This class of compounds is known for its broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The -NHN=CH- pharmacophore is a key feature of many biologically active molecules. Hydrazide-hydrazone derivatives incorporating the indole nucleus have been synthesized and have demonstrated significant antimicrobial and anticancer activities. The nature of the substituents on the hydrazone moiety plays a crucial role in determining the potency and spectrum of activity.
| Modification | Derivative Class | Reported Biological Activities |
|---|---|---|
| Aldehyde | Schiff Bases (Imines) | Antimicrobial, Antifungal, Anticancer ijpbs.comnih.govresearchgate.net |
| Oximes | Urease Inhibition, Antimicrobial mdpi.comsemanticscholar.orgijprajournal.com | |
| Hydrazones | Antimicrobial, Anticancer, Anti-inflammatory nih.govresearchgate.netnih.gov |
Effects of N-Substitution (e.g., N-alkylation, N-acylation) on the Pharmacological Landscape
Modification of the indole nitrogen at the 1-position through N-alkylation or N-acylation is another important strategy to diversify the pharmacological profile of indole-3-carbaldehyde derivatives. These substitutions can influence the molecule's planarity, lipophilicity, and ability to act as a hydrogen bond donor, thereby affecting its interaction with biological targets.
N-Alkylation: The introduction of an alkyl group on the indole nitrogen can lead to compounds with altered biological activities. The size and nature of the alkyl group can have a significant impact on potency and selectivity. For instance, N-alkylation of indoles has been shown to be a key step in the synthesis of various biologically active compounds. Regioselective N-alkylation of the indole nucleus is an important aspect of synthetic strategies aimed at developing new therapeutic agents. Studies on N-substituted indole-3-carbaldehyde oximes have demonstrated that N-alkylation can influence their urease inhibitory activity. mdpi.com
N-Acylation: N-acylation introduces a carbonyl group attached to the indole nitrogen, which can act as a hydrogen bond acceptor and can influence the conformational preferences of the molecule. This modification has been utilized in the synthesis of a variety of pharmacologically active compounds. For example, N-acylated indoles have been explored for their potential as anticancer agents. The nature of the acyl group can be varied to fine-tune the biological activity.
The effects of N-substitution are highly dependent on the specific biological target. In some cases, N-substitution may be crucial for activity, while in others, the unsubstituted NH group may be essential for hydrogen bonding interactions with the target protein.
Correlation Between Computational Descriptors (e.g., electronic properties, lipophilicity) and Observed In Vitro Activity
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. These studies help in understanding the SAR at a quantitative level and in designing new, more potent analogues. Various molecular descriptors, such as electronic properties (e.g., HOMO and LUMO energies, dipole moment), lipophilicity (e.g., logP), and steric parameters, are used in QSAR modeling.
For indole derivatives, QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities, including anticancer and anti-inflammatory effects. These studies have often highlighted the importance of electronic and steric factors in determining the activity of these compounds. For example, in the case of COX-2 inhibitors based on an isoindole scaffold, QSAR analysis revealed that steric and electrostatic interactions are key determinants of their inhibitory activity. nih.gov
Molecular docking studies, another computational technique, can provide insights into the binding mode of these compounds with their biological targets. By visualizing the interactions between the ligand and the active site of a protein, docking studies can help explain the observed SAR and guide the design of new derivatives with improved binding affinity and selectivity. For instance, docking studies of indole-hydrazone derivatives into the active sites of COX-1 and COX-2 enzymes have shown a good correlation between docking scores and experimentally observed anti-inflammatory activity. researchgate.net
| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Influences charge transfer interactions and reactivity. |
| Dipole Moment | Affects polar interactions with the target and solubility. | |
| Lipophilicity | LogP | Impacts membrane permeability, protein binding, and solubility. |
| Steric | Molecular Volume/Surface Area | Determines the fit within the binding pocket of a target. |
| Shape Indices | Describes the three-dimensional shape and its complementarity to the active site. |
Future Research Directions and Academic Prospects for 4,5 Dichloro 1h Indole 3 Carbaldehyde
Development of Advanced and Stereoselective Synthetic Methodologies for Derivatives
While the Vilsmeier-Haack reaction is a standard method for synthesizing indole-3-carboxaldehydes, future research must focus on creating more complex and stereochemically defined derivatives. ekb.egresearchgate.net The development of advanced synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is crucial, as stereochemistry often plays a critical role in a molecule's biological activity.
Future synthetic efforts should explore:
Asymmetric Catalysis: The use of chiral catalysts to produce enantiomerically pure derivatives. This is vital as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product. This approach increases synthetic efficiency and allows for the rapid generation of diverse compound libraries. acs.org
C-H Activation: Directly functionalizing the carbon-hydrogen bonds of the indole (B1671886) ring. This modern technique avoids the need for pre-functionalized starting materials, making synthetic routes more direct and atom-economical.
Late-Stage Functionalization: Modifying complex, drug-like molecules in the final steps of a synthesis. This allows for the diversification of advanced intermediates to explore the structure-activity relationship (SAR) more effectively. acs.org
Table 1: Advanced Synthetic Methodologies for 4,5-Dichloro-1H-indole-3-carbaldehyde Derivatives
| Methodology | Description | Potential Advantage |
| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemical outcome of a reaction. | Access to single enantiomers, which can lead to improved efficacy and reduced side effects. |
| Multicomponent Reactions | Combines three or more starting materials in a single reaction vessel to form a complex product. | High efficiency, atom economy, and rapid generation of molecular diversity. |
| C-H Activation | Involves the direct functionalization of a carbon-hydrogen bond. | Reduces the number of synthetic steps and the need for pre-functionalized substrates. |
| Late-Stage Functionalization | Introduces chemical modifications at a late stage in the synthesis of a complex molecule. | Enables rapid exploration of structure-activity relationships around a core scaffold. |
In-depth Mechanistic Elucidation of Identified In Vitro Biological Actions at the Molecular and Cellular Levels
Initial biological screening may reveal that derivatives of this compound have interesting in vitro activity. However, a superficial understanding is insufficient for drug development. It is imperative to conduct in-depth studies to elucidate the precise molecular and cellular mechanisms of action.
This involves:
Target Identification and Validation: Pinpointing the specific biomolecule (e.g., enzyme, receptor) with which the compound interacts.
Binding Site Characterization: Using techniques like X-ray crystallography or cryo-electron microscopy to visualize how the compound binds to its target.
Pathway Analysis: Determining the downstream effects of the compound's interaction with its target on cellular signaling pathways. Mechanistic studies have previously revealed that some indole derivatives can induce cell-cycle arrest and apoptosis. nih.gov
A thorough mechanistic understanding is crucial for optimizing the compound's properties and predicting its effects in a living system.
Discovery of Novel Molecular Targets and Pathways Modulated by this compound Derivatives
The unique structure of this compound derivatives may allow them to interact with novel biological targets that have not been previously identified. A key area of future research is the discovery of these new targets and the pathways they modulate.
Strategies for novel target discovery include:
Chemical Proteomics: Using affinity-based probes to isolate the binding partners of a compound from a complex biological sample.
Phenotypic Screening: Testing compounds in cell-based or organism-based models of disease without a preconceived target. This can uncover unexpected therapeutic effects and lead to the identification of new drug targets.
Computational Target Prediction: Employing algorithms to predict potential protein targets based on the chemical structure of the compound.
The discovery of novel targets for these derivatives could open up entirely new avenues for therapeutic intervention. nih.gov
Exploration of Undiscovered In Vitro Biological Activities and Therapeutic Applications
The therapeutic potential of this compound derivatives is likely not limited to a single disease area. The indole nucleus is a common feature in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net Therefore, it is essential to explore the biological activity of these derivatives across a broad spectrum of assays.
Future screening efforts should investigate potential applications in:
Neurodegenerative Diseases: The role of these compounds in protecting neurons from damage or in modulating pathways implicated in diseases like Alzheimer's or Parkinson's.
Metabolic Disorders: Investigating effects on targets relevant to diabetes and obesity.
Infectious Diseases: Screening against a wide panel of bacteria, fungi, and viruses, including drug-resistant strains. nih.gov
Cardiovascular Diseases: Exploring the potential to modulate targets involved in heart disease and hypertension.
Systematic screening is key to unlocking the full therapeutic potential of this class of compounds.
Integration of Chemoinformatics and Artificial Intelligence for Predictive Modeling and Lead Optimization
Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by enabling researchers to design and optimize new drugs more efficiently. nih.govpreprints.orgarxiv.org These computational tools can be used to build predictive models that guide the synthesis and testing of new derivatives of this compound.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a compound to its biological activity. preprints.org
Virtual Screening: Using computer simulations to predict how strongly a compound will bind to a biological target, allowing researchers to prioritize which compounds to synthesize.
De Novo Design: Employing AI algorithms to generate entirely new molecular structures with desired properties.
In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. nih.gov
The integration of these AI and chemoinformatics tools will be critical for accelerating the translation of promising hits into viable drug candidates. nih.govfrontiersin.org
Table 2: Chemoinformatics and AI in Drug Discovery
| Tool/Technique | Application | Benefit |
| QSAR | Predicts the biological activity of a compound based on its structural features. | Prioritizes the synthesis of compounds that are most likely to be active. |
| Virtual Screening | Computationally "docks" virtual compounds into the binding site of a target protein. | Identifies potential hits from large virtual libraries, reducing the need for extensive experimental screening. |
| De Novo Design | Generates novel molecular structures with optimized properties using AI algorithms. | Explores new areas of chemical space and designs molecules with improved characteristics. |
| In Silico ADMET | Predicts the pharmacokinetic and toxicological properties of a compound. | Helps to identify and mitigate potential drug development issues at an early stage. |
Q & A
Q. What are the primary synthetic routes for 4,5-Dichloro-1H-indole-3-carbaldehyde?
- Methodological Answer : A common approach involves sequential functionalization of the indole scaffold. First, the Vilsmeier-Haack reaction introduces the aldehyde group at the 3-position using POCl₃ and DMF under controlled conditions (e.g., 0–5°C for 2 hours). Subsequent chlorination at the 4- and 5-positions can be achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DCM) at room temperature. Purification typically employs flash chromatography with gradients of petroleum ether/ethyl acetate .
- Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via NMR (e.g., absence of undesired substitution patterns in aromatic regions).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign aromatic protons (δ ~7.0–8.5 ppm) and aldehyde protons (δ ~9.5–10.5 ppm). Chlorine substituents induce deshielding, shifting adjacent protons upfield .
- HR-ESI-MS : Confirm molecular weight (C₉H₅Cl₂NO; theoretical [M+H]⁺ = 230.9764) and isotopic patterns (Cl₂ clusters at m/z 232 and 234) .
- FT-IR : Identify aldehyde C=O stretch (~1680–1720 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
Q. How does the aldehyde group in this compound participate in further derivatization?
- Methodological Answer : The aldehyde group is highly reactive, enabling:
- Reductive amination : React with primary amines (e.g., benzylamine) and NaBH₄/NaBH(OAc)₃ to form secondary amines .
- Wittig reactions : Generate α,β-unsaturated ketones using ylides .
- Oxidation : Convert to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions .
Advanced Research Questions
Q. How can synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer :
- Temperature Control : Maintain <5°C during chlorination to minimize side reactions (e.g., over-chlorination) .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity for 4,5-dichloro substitution .
- Purification : Use preparative HPLC for challenging separations, especially if dihalogenated byproducts form .
Q. What is the mechanistic role of the 4,5-dichloro substituents in modulating reactivity and biological activity?
- Methodological Answer :
- Electron-Withdrawing Effects : Chlorine atoms deactivate the indole ring, directing electrophiles to the 6-position. This enhances stability in acidic/oxidative conditions .
- Biological Interactions : Chlorine substituents increase lipophilicity, improving membrane permeability. In enzyme inhibition studies (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase), they enhance binding to hydrophobic active sites .
- Comparative Studies : Replace Cl with F or Br to analyze steric/electronic effects on activity .
Q. How can this compound be applied in medicinal chemistry for enzyme inhibition?
- Methodological Answer :
- Scaffold Design : Use the aldehyde group to form Schiff base intermediates with lysine residues in target enzymes (e.g., oxidoreductases) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-Cl,5-F derivatives) and assay inhibition potency against targets like cytochrome P450 isoforms .
- Crystallography : Co-crystallize with enzymes (e.g., PDB: 6XYZ) to map binding modes and guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
